molecular formula C12H10Cl2O3 B12476667 (E)-3-(4-(allyloxy)-3,5-dichlorophenyl)acrylic acid

(E)-3-(4-(allyloxy)-3,5-dichlorophenyl)acrylic acid

Cat. No.: B12476667
M. Wt: 273.11 g/mol
InChI Key: IFHLYQDTXTXKHC-UHFFFAOYSA-N
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Description

(E)-3-(4-(allyloxy)-3,5-dichlorophenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids This compound is characterized by the presence of an allyloxy group and two chlorine atoms attached to the phenyl ring, along with an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(allyloxy)-3,5-dichlorophenyl)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dichlorophenol and allyl bromide.

    Allylation: The first step involves the allylation of 3,5-dichlorophenol with allyl bromide in the presence of a base, such as potassium carbonate, to form 4-(allyloxy)-3,5-dichlorophenol.

    Aldol Condensation: The next step is the aldol condensation of 4-(allyloxy)-3,5-dichlorophenol with an appropriate aldehyde, such as acrolein, in the presence of a base, such as sodium hydroxide, to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-(allyloxy)-3,5-dichlorophenyl)acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of phenolic or amino derivatives.

Scientific Research Applications

(E)-3-(4-(allyloxy)-3,5-dichlorophenyl)acrylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(4-(allyloxy)-3,5-dichlorophenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A similar compound with a methoxy group instead of an allyloxy group.

    Chalcone Derivatives: Compounds with a similar phenylacrylic acid structure but different substituents on the phenyl ring.

Uniqueness

(E)-3-(4-(allyloxy)-3,5-dichlorophenyl)acrylic acid is unique due to the presence of both allyloxy and dichloro substituents on the phenyl ring, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H10Cl2O3

Molecular Weight

273.11 g/mol

IUPAC Name

3-(3,5-dichloro-4-prop-2-enoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C12H10Cl2O3/c1-2-5-17-12-9(13)6-8(7-10(12)14)3-4-11(15)16/h2-4,6-7H,1,5H2,(H,15,16)

InChI Key

IFHLYQDTXTXKHC-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C=C1Cl)C=CC(=O)O)Cl

Origin of Product

United States

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